molecular formula C17H13Cl2NO B2776406 4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile CAS No. 866051-67-4

4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile

Cat. No.: B2776406
CAS No.: 866051-67-4
M. Wt: 318.2
InChI Key: RGLZFYDDKWJEJU-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile is a chemical compound characterized by the presence of two chlorophenyl groups and a nitrile group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile typically involves the reaction of 4-chloro-3-methylbenzaldehyde with 4-chlorobenzyl cyanide under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Formation of 4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-aminobutanenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile: Lacks the methyl group present in 4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile.

    4-(4-Methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile: Lacks the chlorine atom present in this compound.

Uniqueness

The presence of both chlorine and methyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets

Properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO/c1-11-8-13(4-7-16(11)19)17(21)9-14(10-20)12-2-5-15(18)6-3-12/h2-8,14H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLZFYDDKWJEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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